molecular formula C18H14BrN3O3 B14982530 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B14982530
M. Wt: 400.2 g/mol
InChI Key: ZIHOVYXETAEDQE-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Coupling Reaction: The final step involves coupling the oxadiazole intermediate with 4-(prop-2-en-1-yloxy)benzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects. Molecular docking studies have shown that it can bind to specific protein targets, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and bromophenyl group contribute to its stability and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14BrN3O3

Molecular Weight

400.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C18H14BrN3O3/c1-2-11-24-15-9-5-13(6-10-15)18(23)20-17-16(21-25-22-17)12-3-7-14(19)8-4-12/h2-10H,1,11H2,(H,20,22,23)

InChI Key

ZIHOVYXETAEDQE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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